
3-(5-Bromopyridin-2-yl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochemical Reactivity in Modified Nucleotides
- The study by Lepczyńska et al. (2012) explored the photochemical reactivity of modified nucleotides containing 5-bromouracil, leading to the formation of cyclobutane photoadducts. This research highlights the potential of brominated pyridines in studying photochemical processes in nucleic acids (Lepczyńska et al., 2012).
Fluorescent Probing in Biological Systems
- Chao et al. (2019) developed a fluorescent probe based on the combination of a pyrene ring and substituted pyridine, using a derivative similar to 3-(5-bromopyridin-2-yl)cyclobutan-1-one. This probe was effective in detecting cysteine with high sensitivity and selectivity, illustrating the use of brominated pyridines in bioimaging (Chao et al., 2019).
Synthesis of Cyclobutane Derivatives
- Faustino et al. (2012) demonstrated the synthesis of highly substituted cyclobutane derivatives using a gold-catalyzed cycloaddition process. This research indicates the versatility of cyclobutane derivatives, like 3-(5-bromopyridin-2-yl)cyclobutan-1-one, in organic synthesis (Faustino et al., 2012).
Nonpeptidic Small Molecule Agonists
- Liu et al. (2012) identified a novel class of cyclobutane derivatives as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This underscores the potential pharmaceutical applications of cyclobutane derivatives in treating conditions like diabetes (Liu et al., 2012).
N-arylation and Structural Modification
- Guillou et al. (2010) explored the N-pyridylation of 3-alkoxypyrazoles using bromopyridines. This study provides insights into the structural modifications and potential applications of bromopyridines in the synthesis of new chemical entities (Guillou et al., 2010).
Antibacterial and Antifungal Properties
- Rao et al. (2013) synthesized a novel azetidine derivative using 3-(5-bromopyridin-2-yl) azetidin-3-yl methanamine and evaluated its antibacterial and antifungal activities, demonstrating the compound's potential in antimicrobial applications (Rao et al., 2013).
Transformation in Bromination Reactions
- Grigoryeva et al. (2010) studied the reaction of 3-(1,3-dioxobutan-1-yl)-2H-chromen-2-one with bromine, showing how bromination can lead to diverse structural transformations, relevant to the use of brominated compounds in chemical synthesis (Grigoryeva et al., 2010).
Suzuki Cross-Coupling Reactions
- Ahmad et al. (2017) conducted Suzuki cross-coupling reactions with bromopyridines, leading to novel pyridine derivatives. This illustrates the role of brominated pyridines in facilitating important organic reactions (Ahmad et al., 2017).
Radical Cation Cycloadditions
- Shin et al. (2018) utilized iron(III)-polypyridyl complexes in radical cation cycloaddition reactions, producing cyclobutane derivatives. This highlights the use of brominated pyridines in advanced organic synthesis and green chemistry applications (Shin et al., 2018).
Antimicrobial Activity of Pyridine Derivatives
- Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from bromopyridines and evaluated their antimicrobial activities, providing insights into the potential use of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-2-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9(11-5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRVJYTWOQYECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-2-yl)cyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

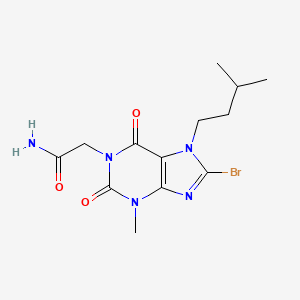
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2743218.png)
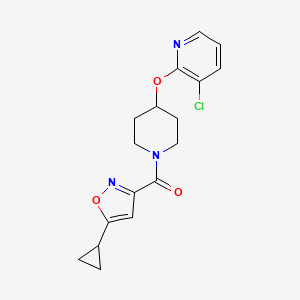
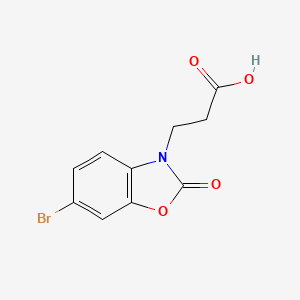
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)
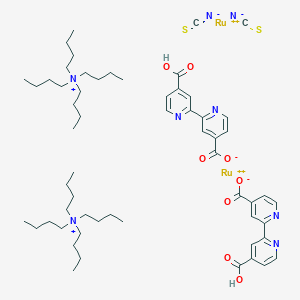
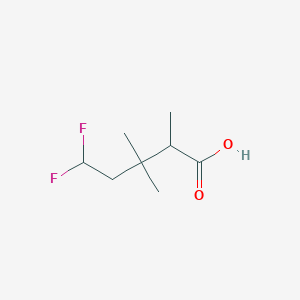
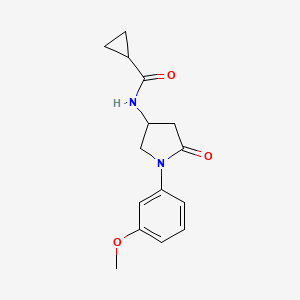
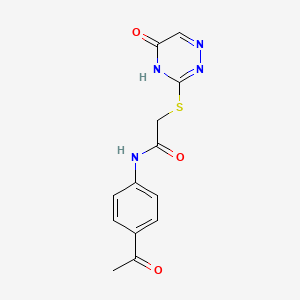
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)
![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)

methylamine](/img/structure/B2743239.png)
![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)